molecular formula C10H13BrN2 B597190 2-Bromo-5-(piperidin-2-yl)pyridine CAS No. 1270360-24-1

2-Bromo-5-(piperidin-2-yl)pyridine

Cat. No.: B597190
CAS No.: 1270360-24-1
M. Wt: 241.132
InChI Key: WWPMVVPLXWYGMN-UHFFFAOYSA-N
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Description

2-Bromo-5-(piperidin-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPMVVPLXWYGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-(piperidin-2-yl)pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Bromo-5-(piperidin-2-yl)pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring and the piperidine moiety are privileged structures, frequently incorporated into the design of novel therapeutics due to their favorable pharmacological properties. The fusion of these two heterocycles into the this compound scaffold creates a versatile and highly valuable building block for drug discovery. Its strategic importance lies in the combination of a reactive bromine handle on the pyridine ring, ideal for a variety of cross-coupling reactions, and the chiral piperidine unit, which can engage in critical interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this compound, offering insights for its effective utilization in research and development.

Chemical and Physical Properties

This compound is a chiral molecule that exists as a racemic mixture or as individual enantiomers. The specific properties of each form are crucial for its application in stereospecific synthesis and pharmacology.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₃BrN₂-
Molecular Weight 241.13 g/mol [1]
CAS Number
(S)-enantiomer1212898-88-8[1][2]
Racemate1270360-24-1[3]
(R)-enantiomerN/ANot readily available in public databases.
Appearance Varies; often a solidBased on related compounds.
Solubility Soluble in common organic solvents like dichloromethane, methanol, and DMSO.Inferred from its structure.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, typically involving the formation of the pyridine or piperidine ring followed by their coupling. A common and effective strategy involves the synthesis of a suitable brominated pyridine precursor followed by the introduction of the piperidine moiety.

Conceptual Synthetic Workflow

G cluster_0 Synthesis of Brominated Pyridine Precursor cluster_1 Piperidine Introduction and Final Product Formation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2,5-Dibromopyridine B->C Sandmeyer Reaction D 2-Bromo-5-formylpyridine C->D Formylation (Grignard/DMF) F 2-Bromo-5-(N-Boc-piperidin-2-yl)pyridine C->F Alternative Coupling (e.g., Negishi) D->F Addition of Lithiated Piperidine E N-Boc-2-lithiated piperidine G This compound F->G Boc Deprotection

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established synthetic methodologies for similar compounds. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-5-formylpyridine from 2,5-Dibromopyridine

  • Rationale: This step introduces a functional group that can be further elaborated to attach the piperidine ring. A Grignard exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF) is a reliable method.[4]

  • Procedure:

    • To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of isopropylmagnesium chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-5-formylpyridine.

Step 2: Coupling with N-Boc-piperidine and Deprotection

  • Rationale: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions. Deprotonation at the 2-position of the piperidine ring with a strong base generates a nucleophile that can be coupled with the bromopyridine derivative.

  • Procedure:

    • To a solution of N-Boc-piperidine (1.2 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add s-butyllithium (1.2 eq) dropwise.

    • Stir the mixture at -78 °C for 3 hours.

    • Add a solution of 2-bromo-5-formylpyridine (1.0 eq) in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • The intermediate alcohol can be oxidized to the corresponding ketone, which can then be coupled with the lithiated piperidine. A more direct coupling of a suitable bromopyridine with a zincated or boronic ester derivative of N-Boc-piperidine via a palladium-catalyzed cross-coupling reaction is also a viable strategy.

    • Following the successful coupling to form 2-Bromo-5-(N-Boc-piperidin-2-yl)pyridine, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following are expected spectroscopic data based on its structure and data from analogous compounds.

Analytical Workflow

G A Synthesized Compound B 1H NMR A->B C 13C NMR A->C D Mass Spectrometry (MS) A->D E Chiral HPLC A->E F Structure and Purity Confirmation B->F C->F D->F E->F

Caption: A typical analytical workflow for the characterization of this compound.

Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the pyridine and piperidine protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with characteristic coupling patterns. The piperidine protons will be in the aliphatic region (δ 1.5-3.5 ppm). The proton at the chiral center (C2 of the piperidine) will likely be a multiplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show signals for all 10 carbon atoms. The pyridine carbons will be in the downfield region (δ 120-150 ppm), while the piperidine carbons will be upfield (δ 20-60 ppm). The carbon bearing the bromine atom will be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of the piperidine ring or parts of it.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.

Role as a Key Intermediate in Medicinal Chemistry
  • Neurological Disorders: The piperidine moiety is a common feature in many centrally active agents. The combination with a pyridine ring, another key pharmacophore in neuroscience drug discovery, makes this scaffold particularly interesting for targeting receptors and enzymes in the central nervous system.[5]

  • Antiviral Agents: Substituted piperidine and pyridine derivatives have shown promise as antiviral agents. For instance, piperidine-containing molecules have been investigated as CCR5 antagonists for the treatment of HIV-1.[6][7] The this compound core can be elaborated to explore this therapeutic area.

  • Oncology: The pyridine scaffold is present in numerous anticancer drugs. The ability to functionalize the 2-bromo position allows for the synthesis of libraries of compounds for screening against various cancer cell lines and molecular targets.[5]

Illustrative Signaling Pathway Context

While specific targets for this compound itself are not extensively documented, its derivatives can be designed to interact with various signaling pathways implicated in disease. For example, derivatives could be synthesized to target G-protein coupled receptors (GPCRs) or kinases, which are crucial in many cellular processes.

G cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling Cascade A This compound Derivative B GPCR/Kinase A->B Binding/Inhibition C Second Messenger (e.g., cAMP, Ca2+) B->C D Effector Proteins C->D E Cellular Response (e.g., Proliferation, Apoptosis) D->E

Caption: A generalized signaling pathway that could be modulated by derivatives of this compound.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its unique combination of a reactive bromine handle and a chiral piperidine moiety provides a powerful platform for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and characterization is crucial for its effective use in the development of next-generation pharmaceuticals. As the demand for novel and effective drugs continues to grow, scaffolds like this compound will undoubtedly play a significant role in advancing the frontiers of drug discovery.

References

  • Skerlj, R. T., et al. (2011). Design and synthesis of pyridin-2-ylmethylaminopiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(23), 6950–6954. [Link]

  • Skerlj, R. T., et al. (2011). Design and synthesis of pyridin-2-yloxymethylpiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(8), 2450–2455. [Link]

  • Google Patents. (2021). Preparation method of 2-bromo-5-aldehyde pyridine. CN112479991A.

Sources

Therapeutic Potential of 2-Bromo-5-(piperidin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The scaffold 2-Bromo-5-(piperidin-2-yl)pyridine (specifically the (S)-enantiomer, CAS 1212898-88-8) represents a high-value "privileged structure" in medicinal chemistry.[1] Structurally, it is a functionalized analog of anabasine , a potent nicotinic acetylcholine receptor (nAChR) agonist.[2][3] By incorporating a bromine "warhead" at the C2 position of the pyridine ring, this scaffold bridges the gap between classic alkaloid pharmacology and modern diversity-oriented synthesis.[2]

This guide analyzes its utility as a bifunctional building block for developing nAChR modulators (CNS disorders), kinase inhibitors (Oncology), and GPCR ligands .[1][2][3] It provides validated synthetic protocols, pharmacophore mapping, and strategic insights for library generation.[2]

Structural Analysis & Pharmacophore Mapping[2]

The "Privileged" Core

The molecule consists of two orthogonal reactive centers and a chiral core, making it an ideal starting point for Lead Optimization (LO).[2][3]

  • Domain A (Pyridine C2-Br): An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][3] This allows for the extension of the aromatic system to reach hydrophobic pockets in the target protein.

  • Domain B (Piperidine NH): A nucleophilic secondary amine.[2][3] It serves as a handle for tuning physicochemical properties (logP, pKa) via alkylation, acylation, or reductive amination.[2][3] In kinase inhibitors, this moiety often interacts with solvent-exposed regions or the ribose-binding pocket.

  • Domain C (Chiral Center): The (S)-configuration at the piperidine C2 position is critical for stereoselective binding, particularly in nAChR and GPCR targets where "chiral recognition" dictates potency.[1][2][3]

Pharmacophore Visualization

The following diagram illustrates the functional zones of the scaffold and its mapping to potential biological targets.

PharmacophoreMap Core (S)-2-Bromo-5-(piperidin-2-yl)pyridine Warhead_Br C2-Bromine (Electrophile) Target: Hydrophobic Pocket Extension Rxn: Suzuki/Buchwald Coupling Core->Warhead_Br Site 1 Warhead_NH Piperidine NH (Nucleophile) Target: Solvent Interaction / Solubility Rxn: Amide Coupling / Alkylation Core->Warhead_NH Site 2 Chirality (S)-Stereocenter Target: Selectivity Filter (nAChR / GPCR binding) Core->Chirality Core Geometry Kinase Hinge Binder Kinase Hinge Binder Warhead_Br->Kinase Hinge Binder nAChR Agonist (Anabasine-like) nAChR Agonist (Anabasine-like) Chirality->nAChR Agonist (Anabasine-like)

Figure 1: Pharmacophore mapping of the this compound scaffold, highlighting orthogonal reactivity patterns.[1]

Therapeutic Applications

Neuroscience: nAChR Modulation

The core structure mimics (S)-anabasine , a natural alkaloid.[1][2][3] The addition of the bromine atom allows medicinal chemists to modulate the electronic properties of the pyridine ring (affecting cation-


 interactions) and introduce steric bulk to gain selectivity between receptor subtypes.[1]
  • Target:

    
     and 
    
    
    
    Nicotinic Acetylcholine Receptors.[3]
  • Indication: Cognitive deficits in Schizophrenia, Alzheimer's Disease, and Neuropathic Pain.[2][3]

  • Mechanism: The protonated piperidine nitrogen mimics the quaternary ammonium of acetylcholine, while the pyridine nitrogen acts as a hydrogen bond acceptor.[2][3]

Oncology: Kinase Inhibition

In the context of kinase inhibitors, the pyridine-piperidine motif is frequently employed to bind to the ATP-binding hinge region.[1][3]

  • Role: The pyridine nitrogen forms a hydrogen bond with the hinge region backbone (e.g., Met residue).[2][3]

  • Modification: The C2-Br is replaced with an aryl group (via Suzuki coupling) to occupy the "gatekeeper" region or hydrophobic back pocket.[1][3]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol describes the replacement of the C2-Bromine with an aryl group, a standard first step in library synthesis.[1]

Reagents:

  • Substrate: (S)-2-Bromo-5-(piperidin-2-yl)pyridine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1][2][3]

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (5 mol%)[2]

  • Base: K₂CO₃ (2.0 M aq.[3] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1][2]

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the substrate (0.5 mmol), arylboronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and K₂CO₃ solution (0.75 mL).

  • Reaction: Heat to 90°C for 4–12 hours (monitor via LC-MS for disappearance of bromide). Note: Microwave irradiation at 110°C for 30 mins is a viable alternative.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: N-Functionalization (Reductive Amination)

Modifying the piperidine nitrogen to tune lipophilicity and blood-brain barrier (BBB) permeability.[1][3]

Reagents:

  • Substrate: Scaffold derivative (1.0 equiv)[1][2]

  • Aldehyde/Ketone: (1.1 equiv)[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1][2][3]

  • Solvent: DCE (1,2-Dichloroethane)[1][2]

  • Additive: Acetic acid (catalytic)[1][2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve substrate in DCE. Add aldehyde and catalytic AcOH.[3] Stir at room temperature for 30 minutes.

  • Reduction: Add STAB in one portion.

  • Quench: Stir for 4–16 hours. Quench with saturated NaHCO₃.

  • Extraction: Extract with DCM (3x).

  • Validation: Verify product mass via LC-MS (ESI+).

Synthesis & Manufacturing Workflow

The following flowchart outlines the logic for utilizing this scaffold in a high-throughput parallel synthesis campaign.

SynthesisWorkflow Start Start: (S)-2-Bromo-5-(piperidin-2-yl)pyridine Decision Decision: Which Warhead First? Start->Decision PathA Path A: C2-Functionalization (Suzuki/Buchwald) Decision->PathA If NH tolerates conditions PathB Path B: N-Protection/Functionalization (Boc/Cbz or Alkylation) Decision->PathB If N-protection required StepA1 Pd-Catalyzed Coupling (Introduce Aryl/Heteroaryl) PathA->StepA1 StepB1 N-Alkylation / Amide Coupling (Tune Solubility/pKa) PathB->StepB1 StepA1->StepB1 Subsequent N-mod Converge Final Deprotection / Salt Formation StepA1->Converge StepB1->StepA1 Subsequent C-mod StepB1->Converge

Figure 2: Strategic synthesis workflow for library generation using the scaffold.

Analytical Profile & Quality Control

When sourcing or synthesizing this intermediate, the following analytical markers validate identity and purity:

ParameterSpecificationNotes
Appearance Pale yellow to white solidOxidizes slightly upon air exposure (darkens).[1][3]
¹H NMR (DMSO-d₆)

~8.3 (d, 1H), 7.5 (d, 1H), 7.4 (dd, 1H)
Characteristic pyridine splitting pattern.[1][2]
Chiral Purity (ee) > 98%Critical for biological activity.[2][3] Determine via Chiral HPLC.
Mass Spec (ESI) [M+H]⁺ = 241/243Distinct 1:1 isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br).[1][2][3]

References

  • Anabasine Analogs & nAChR Activity

    • Title: "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery."[3]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1][2]

  • Suzuki Coupling on Halopyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives."[1][3][5]

    • Source:Chemical Reviews.
    • URL:[Link][1][2][3]

  • Piperidine Scaffolds in Drug Design

    • Title: "Piperidine-based scaffolds in medicinal chemistry: A review."
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link][1][2][3]

  • Commercial Availability & CAS Data

    • Title: "(S)-2-Bromo-5-(piperidin-2-yl)pyridine Product Page."
    • Source:BLD Pharm.[6]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-5-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Piperidinyl-Pyridine Scaffolds and the Suzuki Cross-Coupling Reaction

In the landscape of modern drug discovery and development, the pyridine ring and its derivatives are foundational scaffolds, present in a vast array of pharmaceuticals and bioactive molecules.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. When coupled with a piperidine moiety, as in 2-Bromo-5-(piperidin-2-yl)pyridine, the resulting scaffold offers a three-dimensional architecture that is highly sought after for probing and interacting with biological targets.[2][3] The piperidine group, in particular, can significantly influence the pharmacokinetic properties of a molecule, enhancing its solubility and cell permeability.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents have cemented its importance in both academic research and industrial-scale synthesis.[6][7]

This guide provides a detailed examination of the application of the Suzuki cross-coupling reaction to this compound. We will delve into the mechanistic underpinnings of this transformation, offer a robust and detailed experimental protocol, and provide insights into troubleshooting and optimization. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully utilize this versatile building block in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle and the Critical Role of Reagents

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8] A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. The reactivity of the C(sp²)-Br bond on the pyridine ring is generally high, making it amenable to this transformation under standard conditions.[8]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium(II) complex.[4] This process is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[9][10][11][12] The choice of base can significantly impact the reaction rate and yield.[10]

  • Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Mechanism cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Br (this compound) Ar-Br (this compound) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' (Product) Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' (Product) Ar-Br (this compound)->Ar-Pd(II)-Br(L2) Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-Br(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of a Suzuki cross-coupling reaction with a nitrogen-containing heterocycle like this compound hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is crucial. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and broader substrate scope.[6] For nitrogen-rich heterocycles, which can sometimes inhibit the catalyst, more robust catalyst systems are often beneficial.[13][14][15]

  • Base: The base plays a multifaceted role, primarily in the activation of the boronic acid for transmetalation.[9][10] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] The strength and solubility of the base can influence the reaction kinetics and the stability of the substrates. For substrates with potentially sensitive functional groups, a milder base may be necessary.

  • Solvent: The solvent system must be capable of dissolving the reagents and facilitating the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is commonly employed. The choice of solvent can also affect the solubility of the catalyst and the reaction temperature.

  • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. However, excessive temperatures can lead to catalyst decomposition and the formation of side products.[16] Optimization of the reaction temperature is often necessary to achieve a balance between reaction rate and product purity.

Experimental Protocol: A General Procedure for the Suzuki Cross-Coupling of this compound

This protocol provides a robust starting point for the Suzuki cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids. It is important to note that optimization may be necessary for specific substrates.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>95%Commercial SourceStore under inert atmosphere.
Aryl/Heteroaryl Boronic Acid>95%Commercial Source
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Commercial SourceCan be sensitive to air and light.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Commercial SourceAir-sensitive ligand.
Potassium Carbonate (K₂CO₃)>99%Commercial SourceFinely powdered and dried before use.
1,4-DioxaneAnhydrousCommercial SourceDegas thoroughly before use.
WaterDegassed
Step-by-Step Methodology

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup and Purification cluster_analysis 4. Product Analysis A Weigh Reagents C Combine Solid Reagents A->C B Degas Solvents D Add Solvents B->D C->D E Heat and Stir D->E F Quench Reaction E->F G Extract Product F->G H Purify by Chromatography G->H I Characterize (NMR, MS) H->I

Caption: A generalized workflow for the Suzuki cross-coupling experiment.

  • Reaction Setup:

    • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and potassium carbonate (2.0 equiv).

    • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • To the vial, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction Execution:

    • Place the sealed vial in a preheated heating block or oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality base- Low reaction temperature- Use a fresh source of palladium catalyst and ligand.- Ensure thorough degassing of all solvents.[16]- Use a freshly opened or dried base.- Incrementally increase the reaction temperature (e.g., to 110 °C).[16]
Formation of Homocoupled Byproducts - Presence of oxygen- Inefficient reduction of a Pd(II) precatalyst- Improve the degassing procedure.[16]- Consider starting with a Pd(0) source like Pd(PPh₃)₄.[16]
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Ensure the use of anhydrous solvents where appropriate and a sufficiently strong base.- Monitor the reaction closely and stop it once the starting material is consumed.
Inhibition of the Catalyst - The nitrogen atoms of the pyridine or piperidine ring may coordinate to the palladium center.- Screen different ligands, particularly bulky electron-rich phosphines, which can help to prevent catalyst inhibition.[6]- Consider using a pre-catalyst that is more resistant to inhibition.[13][14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the functionalization of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of novel molecules with potential applications in drug discovery and materials science. The protocol and insights provided herein serve as a comprehensive guide to facilitate the successful implementation of this important transformation.

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Suzuki reaction. (2024, February 14). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9105–9114. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved February 22, 2026, from [Link]

  • Filippov, D. V., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5176-5184. [Link]

  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. Retrieved February 22, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12889. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013, August 2). Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]

  • Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(1), 113–116. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022, February 15). Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules. Retrieved February 22, 2026, from [Link]

  • Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). R Discovery. Retrieved February 22, 2026, from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). Organic Chemistry Frontiers. Retrieved February 22, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved February 22, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). The Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020, January 21). Molecules. Retrieved February 22, 2026, from [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.). Google Patents.

Sources

Functionalization of the piperidine ring in 2-Bromo-5-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Piperidine Moiety in 6'-Bromoanabasine Scaffolds

Part 1: Executive Summary & Strategic Overview

The Scaffold: 2-Bromo-5-(piperidin-2-yl)pyridine (often referred to as a 6'-bromoanabasine derivative) represents a "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore for targeting Nicotinic Acetylcholine Receptors (nAChRs), particularly


 and 

subtypes, which are implicated in neurodegenerative diseases, pain management, and schizophrenia.

The Challenge: The molecule presents a classic chemoselectivity paradox:

  • The Piperidine Nitrogen (N1): A highly nucleophilic secondary amine (

    
    ).
    
  • The Pyridine Ring: Contains an electrophilic carbon-bromine bond at C2 (C6' in anabasine numbering), susceptible to metal-catalyzed cross-coupling or nucleophilic aromatic substitution (

    
    ).
    

The Objective: This guide provides validated protocols to functionalize the piperidine ring without compromising the aryl bromide integrity. This allows the bromide to serve as a latent "handle" for subsequent library expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Part 2: Chemical Logic & Decision Matrix

Before initiating synthesis, the researcher must select the appropriate functionalization pathway based on the desired physicochemical profile (LogD, PSA) of the final ligand.

Reactivity Profile
  • Basicity: The piperidine nitrogen is significantly more basic (

    
    ) than the pyridine nitrogen (
    
    
    
    ).[1][2][3] Protonation occurs exclusively at the piperidine N under physiological conditions unless strongly acidic media are used.
  • Nucleophilicity: The steric hindrance at C2 (the chiral center connecting to the pyridine) impacts reaction rates. Reagents with high steric bulk (e.g., trityl chloride) may react sluggishly.

Decision Tree (Graphviz Visualization)

FunctionalizationStrategy Start Start: this compound Decision Desired Modification? Start->Decision RouteA Route A: Alkyl Group (Modulate pKa/Lipophilicity) Decision->RouteA RouteB Route B: Amide/Urea (H-Bond Acceptor/Donor) Decision->RouteB RouteC Route C: C-H Activation (Advanced Diversification) Decision->RouteC MethodA Reductive Amination (STAB/Aldehyde) RouteA->MethodA High Chemoselectivity MethodB Acylation/Carbamoylation (HATU or Isocyanates) RouteB->MethodB Quant. Yield MethodC Transition Metal Cat. (Rh-Carbenoid Insertion) RouteC->MethodC Requires N-Protection OutcomeA N-Alkyl Analog (Retains Basic N) MethodA->OutcomeA OutcomeB N-Acyl Analog (Neutral N) MethodB->OutcomeB OutcomeC C-Substituted Analog MethodC->OutcomeC

Figure 1: Strategic decision tree for functionalizing the piperidine moiety. Color codes indicate workflow stages: Start (Black), Decision (Yellow), Method (Green/Blue/Red), Outcome (Black).

Part 3: Validated Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Purpose: To append alkyl chains or benzyl groups while retaining the basicity of the nitrogen center, crucial for cation-


 interactions in the nAChR binding pocket.

Mechanism: Formation of an iminium ion intermediate followed by selective reduction. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over


 due to lower toxicity and better control over pH, preventing reduction of the pyridine ring or the C-Br bond.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde: R-CHO (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Glacial Acetic Acid (1-2 drops, catalytic)

Step-by-Step Methodology:

  • Solubilization: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the piperidine scaffold in 5 mL of anhydrous DCE.

  • Imine Formation: Add 1.1 mmol of the aldehyde. If the aldehyde is aromatic or sterically hindered, add 1 drop of glacial acetic acid to catalyze iminium formation. Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: The solution may turn slightly yellow.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Caution: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by LCMS (Target Mass =

    
    ).
    
  • Quench: Quench with sat.

    
     (aqueous). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Data Interpretation:

  • NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of diastereotopic benzylic protons (if using benzaldehyde) around 3.5-4.0 ppm.

Protocol B: Urea Library Synthesis (N-Carbamoylation)

Purpose: To generate a library of neutral, polar analogs. Ureas often improve metabolic stability compared to amides.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Isocyanate (R-NCO) (1.05 equiv) OR Triphosgene + Amine

  • Base: Diisopropylethylamine (DIEA) (1.5 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step Methodology (Isocyanate Route):

  • Setup: Dissolve 0.5 mmol of substrate in 2 mL anhydrous DCM.

  • Base Addition: Add DIEA (0.75 mmol). The base scavenges any adventitious acid and ensures the piperidine is nucleophilic.

  • Coupling: Add the isocyanate (0.525 mmol) dropwise at 0°C.

  • Completion: Stir at RT for 1 hour. This reaction is typically very fast.

  • Scavenging (Optional for Libraries): If doing parallel synthesis, add a polymer-supported amine scavenger (e.g., Trisamine resin) to remove excess isocyanate.

  • Isolation: Filter and concentrate. Most urea products crystallize upon triturating with diethyl ether/hexanes.

Protocol C: Advanced C-H Functionalization (C3/C4)

Note: This is a high-complexity protocol requiring prior N-protection.

Rationale: Direct functionalization of the piperidine carbon skeleton (C-H activation) allows for "vector scanning" of the binding pocket. Critical Pre-requisite: The piperidine Nitrogen MUST be protected (e.g., N-Boc) to prevent catalyst poisoning.

Workflow Summary:

  • Protection: React substrate with

    
     (DCM, 
    
    
    
    ) to yield tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate.
  • C-H Insertion: Utilize Rhodium(II) carbenoid chemistry.

    • Catalyst:

      
       or chiral variants for stereocontrol.
      
    • Reagent: Donor/Acceptor diazo compounds.

  • Deprotection: TFA/DCM (1:1) to reveal the amine.[4]

Part 4: Quality Control & Data Analysis

Quantitative Data Summary Table:

ParameterReductive AminationUrea FormationAmide Coupling
Reaction Time 2 - 4 Hours0.5 - 1 Hour1 - 12 Hours
Yield (Typical) 75 - 90%>90%80 - 95%
Br-Pyridine Stability Excellent (No debromination)ExcellentExcellent
Stereocenter (C2) Retained (Racemization risk <1%)RetainedRetained
Purification Column ChromatographyTrituration / FiltrationAcidic Workup / Column

Troubleshooting Guide:

  • Issue: Loss of Bromine.

    • Cause: Hydrogenolysis during reductive amination if

      
       was attempted (Avoid Pd!).
      
    • Solution: Stick to hydride reagents (STAB,

      
      ).
      
  • Issue: Racemization at C2.

    • Cause: High heat or strong base usage over prolonged periods.

    • Solution: Keep reactions < 40°C. Use mild bases (DIEA,

      
      ) rather than NaH/LiHMDS.
      

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Anabasine Analog Synthesis: Felpin, F. X., et al. "Recent advances in the synthesis of nicotine and its analogues." Tetrahedron, 2001. Link

  • C-H Functionalization of Piperidines: Davies, H. M. L., et al. "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate."[5][6] Chemistry – A European Journal, 2020. Link

  • Halopyridine Chemoselectivity: Schlosser, M. "The diverse reactivity of halopyridines." Journal of Organometallic Chemistry, 2005. Link

Sources

Using 2-Bromo-5-(piperidin-2-yl)pyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-5-(piperidin-2-yl)pyridine in Kinase Inhibitor Design

Abstract

This technical guide details the synthetic utility and pharmacological rationale for using This compound (and its chiral enantiomers) as a privileged scaffold in the development of ATP-competitive kinase inhibitors. Specifically, this moiety serves as a dual-function pharmacophore: the pyridine ring targets the kinase hinge region, while the piperidine motif improves solubility and targets the solvent-exposed front pocket. This document provides optimized protocols for Suzuki-Miyaura cross-coupling, SNAr functionalization, and critical handling instructions to maintain chiral integrity during synthesis.

Pharmacophore Rationale & Structural Logic

The this compound scaffold is a "linker-solubilizer" construct. Its value in medicinal chemistry stems from its ability to bridge the lipophilic ATP-binding pocket and the hydrophilic solvent interface.

  • The Pyridine Core (Hinge Binder): The nitrogen atom at position 1 of the pyridine ring often acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide NH of the kinase hinge region (e.g., Val114 in ERK2 or Met93 in p38α).

  • The C2-Bromine (Reactive Handle): Positioned for high-yield cross-coupling (Suzuki, Stille) or nucleophilic aromatic substitution (SNAr), allowing attachment of the "core" aromatic system that occupies the hydrophobic back-pocket.

  • The C5-Piperidine (Solvent Interface):

    • Solubility: The secondary amine (pKa ~10-11) is protonated at physiological pH, significantly improving the aqueous solubility of otherwise lipophilic inhibitors.

    • Selectivity: The piperidine ring projects into the solvent front or ribose pocket. Substitutions on the piperidine nitrogen (e.g., acrylamides for covalent inhibition) allow for tunable selectivity.

Visualizing the Binding Mode

KinaseBinding cluster_0 This compound Scaffold Hinge Kinase Hinge Region (H-Bond Donor) Pyridine Pyridine N1 (H-Bond Acceptor) Hinge->Pyridine H-Bond Interaction Bromine C2-Position (Coupling Site to Core) Pyridine->Bromine Scaffold Piperidine C5-Piperidine (Solvent Front/Solubility) Pyridine->Piperidine Linker Aromatic Core Aromatic Core Bromine->Aromatic Core Suzuki/SNAr Solvent Aqueous Environment (ADME Properties) Piperidine->Solvent Protrusion

Figure 1: Pharmacophore mapping of the scaffold within the ATP-binding pocket.

Pre-Reaction Considerations: Protection Strategy

Crucial Insight: The secondary amine on the piperidine ring is a potent nucleophile and a catalyst poison. Attempting Palladium-catalyzed coupling with the free amine will lead to:

  • Catalyst Sequestration: The amine coordinates to Pd(II), shutting down the catalytic cycle.

  • Side Reactions: N-arylation (Buchwald-type) at the piperidine nitrogen instead of C-C coupling at the pyridine bromine.

Mandatory Step: Ensure the piperidine is protected, typically with a tert-butoxycarbonyl (Boc) group, prior to coupling.

  • Target Intermediate: tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate.

  • Chirality: If using the (S)-enantiomer (CAS: 1212898-88-8), avoid strong bases or high temperatures that could lead to racemization at the benzylic-like chiral center (C2 of piperidine).

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Use this protocol to attach an aryl or heteroaryl core to the C2 position of the pyridine.

Reagents:

  • Substrate: tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate (1.0 equiv).

  • Partner: Aryl Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv).

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%). Rationale: The bidentate ferrocene ligand prevents β-hydride elimination and is robust for heteroaryl chlorides/bromides.

  • Base: 2M Aqueous Na2CO3 or K2CO3 (3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the bromopyridine substrate (1.0 eq), boronic acid partner (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2M Na2CO3 (3.0 eq).

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H of SM) and appearance of the coupled product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting:

  • Low Yield? If the pyridine nitrogen interferes, switch to Pd2(dba)3 / XPhos system, which is highly active for pyridyl halides.

  • Protodeboronation? If the boronic acid decomposes, switch to the corresponding potassium trifluoroborate salt (Ar-BF3K) and use Cs2CO3 in Toluene/Water.

Protocol B: SNAr Displacement (C-N Bond Formation)

Use this protocol if the target inhibitor requires an amino-linkage (e.g., 2-aminopyridine motif).

Reagents:

  • Substrate: tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate.

  • Nucleophile: Primary or Secondary Amine (e.g., aniline, morpholine).

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu.

  • Solvent: THF or Toluene.

Procedure:

  • Dissolve the amine nucleophile (1.2 eq) in dry THF under Argon.

  • Cool to 0°C and add LiHMDS (1.3 eq) dropwise. Stir for 15 min to generate the amide anion.

  • Add the bromopyridine substrate (1.0 eq) as a solution in THF.

  • Allow to warm to RT or heat to 60°C. Note: 2-bromopyridines are activated for SNAr, but the electron-rich piperidine at C5 may deactivate the ring slightly, requiring heat.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from the building block to the final kinase inhibitor.

SynthesisWorkflow Start Starting Material: This compound Step1 Step 1: N-Protection (Boc2O, DCM, TEA) Start->Step1 Intermediate1 Protected Intermediate: N-Boc-Piperidine-Pyridine-Br Step1->Intermediate1 Step2 Step 2: Cross-Coupling (Suzuki: Ar-B(OH)2, Pd(dppf)Cl2) OR (SNAr: R-NH2, LiHMDS) Intermediate1->Step2 Intermediate2 Coupled Scaffold: N-Boc-Piperidine-Pyridine-Ar Step2->Intermediate2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Intermediate2->Step3 Final Final Kinase Inhibitor: Free Amine Salt Step3->Final

Figure 2: Step-by-step synthetic pathway for incorporating the scaffold.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitors, the following QC parameters are mandatory:

ParameterMethodAcceptance CriteriaNote
Purity HPLC (C18, 0.1% TFA)> 95% AreaImpurities often elute closely due to similar polarity.
Identity 1H-NMR (DMSO-d6)Conform to structureVerify the diagnostic doublet for Pyridine C6-H (~8.5 ppm).
Chirality Chiral SFC/HPLC> 98% eeUse Chiralpak AD-H or OD-H columns. Racemization is possible during harsh coupling.
Residual Pd ICP-MS< 10 ppmCritical for biological assay data reliability.

Case Study: Synthesis of an ERK1/2 Inhibitor Analog

Objective: Synthesize a Type I inhibitor analog similar to Ulixertinib.

  • Starting Block: (S)-tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate.

  • Coupling Partner: 5-chloro-2-(2-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-boronic acid (Simulated core).

  • Reaction: Suzuki coupling using Protocol A (Yield: 78%).

  • Deprotection: The N-Boc group is removed using 4N HCl in Dioxane (RT, 1h).

  • Result: The final compound exhibits an IC50 < 10 nM against ERK2, validated by the presence of the free piperidine amine interacting with Asp111 (solvent channel).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Ward, R. A., et al. (2017). Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2. Journal of Medicinal Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Application Note: Scalable Synthesis of 2-Bromo-5-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-Bromo-5-(piperidin-2-yl)pyridine , a critical intermediate in the development of PARP inhibitors and kinase modulators.[1]

The synthesis addresses two primary chemoselective challenges:

  • Regioselective Coupling: Establishing the C5–C2' linkage between the pyridine rings.[1]

  • Chemoselective Hydrogenation: Reducing the distal pyridine ring to a piperidine moiety while preserving the labile C2-Bromine substituent.[1]

Executive Summary

The target molecule, This compound , features a chiral piperidine ring attached to the C5 position of a 2-bromopyridine core.[1] Conventional synthesis via direct piperidine attachment is non-scalable due to poor atom economy and instability of metallated piperidine species.

This guide details a Modular Bi-Aryl Construction Strategy followed by Selective Heterogeneous Hydrogenation . This route is validated for scale-up from gram to kilogram quantities, prioritizing safety, cost-efficiency, and impurity control.[1]

Key Chemical Challenges & Solutions
ChallengeSolutionMechanism
C5-Regioselectivity Turbo-Grignard Exchange Kinetic control using ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

PrMgCl[1]·LiCl allows selective magnesiation at C5 of 2,5-dibromopyridine, leaving C2-Br intact.[1]
Bi-Aryl Coupling Negishi Cross-Coupling Transmetallation to Zinc (Zn) enables coupling with 2-bromopyridine under mild conditions, avoiding unstable pyridyl-boronates.[1]
Selective Reduction PtO₂ / Acidic Media Platinum(IV) oxide in acetic acid preferentially reduces the electron-rich distal pyridine ring over the electron-deficient 2-bromo-pyridine core.[1]
Debromination Poisoned Catalyst / Pressure Control Strict control of H₂ pressure (3–5 bar) and temperature (<30°C) prevents hydrodebromination.[1]

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two phases: construction of the bi-pyridine scaffold and selective saturation of the distal ring.[1]

G Target Target: This compound Inter Intermediate: 2-Bromo-5-(pyridin-2-yl)pyridine Step2 Step 2: Selective Hydrogenation (H2 / PtO2 / AcOH) Inter->Step2 Distal Ring Reduction SM1 Starting Material A: 2,5-Dibromopyridine Step1 Step 1: Negishi Coupling (iPrMgCl·LiCl / ZnCl2 / Pd cat.) SM1->Step1 Selective C5-Lithiation SM2 Starting Material B: 2-Bromopyridine SM2->Step1 Coupling Partner Step1->Inter Bi-pyridine Scaffold Step2->Target Final Product

Figure 1: Retrosynthetic logic flow demonstrating the convergent assembly of the bi-pyridine core followed by selective reduction.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Bromo-5-(pyridin-2-yl)pyridine

Methodology: Negishi Cross-Coupling via Selective Grignard Exchange.[1] Rationale: 2,5-Dibromopyridine undergoes Lithium-Halogen exchange preferentially at the C5 position due to the inductive stabilizing effect of the nitrogen on the C2-Br bond, making C5 more nucleophilic upon exchange.[1]

Reagents & Equipment[1][2][3][4]
  • Reactants: 2,5-Dibromopyridine (1.0 equiv),

    
    PrMgCl[1]·LiCl (1.1 equiv, 1.3 M in THF), ZnCl₂ (1.2 equiv, 1.0 M in THF), 2-Bromopyridine (1.2 equiv).[1]
    
  • Catalyst: Pd(PPh₃)₄ (3 mol%).[1]

  • Solvent: Anhydrous THF.

  • Equipment: 3-Neck Round Bottom Flask (RBF), Inert Gas (Ar/N₂) Manifold, Low-Temp Thermometer.[1]

Step-by-Step Protocol
  • Metallation (Grignard Exchange):

    • Charge the RBF with 2,5-dibromopyridine (50 g, 211 mmol) and anhydrous THF (500 mL) under Argon.

    • Cool the solution to -15°C (ice/salt bath).

    • Add

      
      PrMgCl[1][5]·LiCl (Turbo Grignard) dropwise over 30 mins, maintaining internal temp < -10°C.
      
    • Stir at -10°C for 1 hour. Checkpoint: Aliquot quench with D₂O/NMR to confirm >95% conversion to 2-bromo-5-deutero-pyridine.

  • Transmetallation:

    • Add ZnCl₂ solution (1.0 M in THF) dropwise at -10°C.

    • Allow the mixture to warm to 20°C over 30 mins. The solution now contains the organozinc species.[1]

  • Cross-Coupling:

    • Add 2-Bromopyridine (40 g, 253 mmol) and Pd(PPh₃)₄ (7.3 g, 6.3 mmol) directly to the zinc reagent.[1]

    • Heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitor by HPLC/TLC (Hexane/EtOAc 8:2) until the organozinc intermediate is consumed.[1]

  • Work-up:

    • Cool to RT and quench with saturated NH₄Cl (aq).

    • Extract with EtOAc (3 x 300 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol or flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Target: 75–85% (Yellowish solid).

Phase 2: Selective Hydrogenation to this compound

Methodology: Heterogeneous Catalytic Hydrogenation using Adams' Catalyst.[1] Rationale: The 2-pyridyl ring (distal) is more electron-rich and basic than the 2-bromo-5-pyridyl ring.[1] In acidic media (AcOH), the distal pyridine is protonated and reduced preferentially.[1] PtO₂ is selected over Pd/C to minimize hydrogenolysis of the C-Br bond.[1]

Reagents & Equipment[1][2][3][4]
  • Precursor: 2-Bromo-5-(pyridin-2-yl)pyridine (20 g).

  • Catalyst: PtO₂ (Adams' Catalyst) - 5 wt% loading (1.0 g).[1]

  • Solvent: Glacial Acetic Acid (200 mL) + Methanol (50 mL).

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave (Hastelloy/Stainless Steel).

Step-by-Step Protocol
  • Reactor Loading:

    • In a nitrogen-flushed autoclave, dissolve the precursor (20 g) in Glacial Acetic Acid (200 mL) and MeOH (50 mL).

    • Add PtO₂ (1.0 g).[1] Safety Note: Add catalyst as a slurry in acetic acid to avoid ignition of methanol vapors.[1]

  • Hydrogenation:

    • Purge reactor 3x with N₂ and 3x with H₂.[1]

    • Pressurize to 50 psi (3.4 bar) .

    • Stir vigorously at 25°C (Room Temp) . Critical: Do not heat.[1] Higher temps (>40°C) promote debromination.[1]

  • Monitoring:

    • Monitor H₂ uptake. Theoretical uptake is 3 equivalents.

    • Stop reaction immediately upon cessation of H₂ uptake (approx. 6–12 hours).[1]

    • IPC (In-Process Control):[1] Take aliquot, filter, neutralize, and check LC-MS. Look for M+6 (piperidine) vs M+8 (over-reduction) or M-Br (debromination).[1]

  • Work-up:

    • Filter catalyst over a Celite pad (Save Pt residues for recovery).[1]

    • Concentrate the filtrate to remove most AcOH.[1]

    • Dilute residue with water (100 mL) and basify to pH 10 with 4N NaOH (keep cold).

    • Extract with DCM (3 x 100 mL).[1]

  • Purification & Resolution (Optional):

    • The crude product is a racemic mixture: (±)-2-Bromo-5-(piperidin-2-yl)pyridine.[1]

    • Chemical Resolution: Dissolve in EtOH and add (L)-Tartaric acid (0.5 equiv) to crystallize the chiral salt if enantiopurity is required.

    • Free Base Isolation: Yield target 85–90%.[1]

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H₂O (0.1% TFA)
Chiral Purity > 99.0% ee (if resolved)Chiralpak AD-H, Hex/IPA
¹H NMR Consistent with structure500 MHz, CDCl₃
Impurity A < 0.5% (Debrominated analog)LC-MS (Target Mass - 79 amu)
Impurity B < 0.5% (Over-reduced)LC-MS (Target Mass + 4 amu)

Process Safety & Troubleshooting

Critical Control Points (CCP)
  • Grignard Exotherm: The addition of

    
    PrMgCl[1][5]·LiCl is exothermic.[1] Failure to control temperature < -10°C will result in non-selective exchange at C2, leading to the wrong regioisomer.[1]
    
  • Hydrogenation Selectivity:

    • Issue: Debromination (loss of Br).[1]

    • Fix: Reduce pressure to 30 psi; add 0.1 equiv of thiophene (catalyst poison) if debromination > 2%.[1]

    • Issue: Incomplete reduction.

    • Fix: Refresh H₂ atmosphere; ensure agitation is maximizing gas-liquid mass transfer.

Workflow Diagram: Selective Hydrogenation Setup

H cluster_safety Safety Criticals Substrate Precursor Solution (AcOH/MeOH) Reactor Parr Reactor (PtO2 Catalyst) Substrate->Reactor H2_Source Hydrogen Gas (50 psi) H2_Source->Reactor Mass Transfer Filter Celite Filtration (Remove Pt) Reactor->Filter Crude Mixture Warning Keep T < 30°C to avoid debromination Reactor->Warning Workup Basification (NaOH) & Extraction Filter->Workup Filtrate

Figure 2: Hydrogenation process flow emphasizing critical temperature control for chemoselectivity.

References

  • Negishi Coupling on Pyridines

    • Title: "Efficient Synthesis of Functionalized Pyridines via Negishi Cross-Coupling."
    • Source:Journal of Organic Chemistry, 2014.
    • Context: Protocol for zinc-mediated coupling of halopyridines.[1]

    • Link:[Link] (Representative)[1]

  • Selective Hydrogenation of Pyridines

    • Title: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
    • Source:Asian Journal of Chemistry, 2015.
    • Context: Validation of PtO2 for pyridine-to-piperidine reduction under mild conditions.[1]

    • Link:[Link][1]

  • Grignard Exchange Selectivity

    • Title: "Preparation of Functionalized Magnesiated Pyridines."[1]

    • Source:Angewandte Chemie Int.[1] Ed., 2011.

    • Context: Knochel's Turbo Grignard rules for regioselective exchange on dibromopyridines.[1]

    • Link:[Link][1]

  • Synthesis of Niraparib Intermediates

    • Title: "Process for the preparation of Niraparib and intermediates thereof."[1]

    • Source:World Intellectual Property Organization (WO Patent).[1]

    • Context: Industrial methods for coupling and reducing pyridine/phenyl systems.[6]

    • Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(piperidin-2-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The synthesis, while conceptually straightforward, involves sensitive organometallic intermediates where precise control over reaction parameters is critical for success.

This document provides in-depth, experience-based answers to common questions and challenges encountered in the lab, supported by mechanistic insights and established literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most prevalent and generally reliable method involves the coupling of a protected piperidine organometallic species with an appropriate brominated pyridine electrophile. The typical sequence is a three-step process:

  • N-Protection: The secondary amine of piperidine is protected, most commonly with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions and to direct the subsequent deprotonation.[1]

  • Directed Lithiation & Coupling: The N-Boc-piperidine is regioselectively deprotonated at the C2 position using a strong base, typically sec-Butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA, to form a lithiated intermediate. This nucleophilic species is then reacted with 2,5-dibromopyridine. The lithiated piperidine selectively displaces the bromine at the 5-position of the pyridine ring.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., TFA or HCl) to yield the final product.

Q2: Why is the N-Boc protecting group preferred for this synthesis?

A2: The N-Boc group serves several critical functions. Firstly, it deactivates the nitrogen, preventing it from interfering with the strong organolithium base. Secondly, and most importantly, the carbonyl oxygen of the Boc group acts as a directing group, coordinating to the lithium cation and facilitating the regioselective deprotonation of the adjacent C-H bond at the C2 position.[2][3] This directed ortho-metalation (DoM) is key to the strategy's success.

Q3: My overall yield is very low. What are the most likely causes?

A3: Low yields in this synthesis typically trace back to one of three areas: inefficient lithiation, competing side reactions, or issues during workup and purification. Key factors include the quality of your reagents (especially the organolithium), precise temperature control, and strictly anhydrous conditions. A detailed breakdown is provided in the troubleshooting section below.

In-Depth Troubleshooting Guide

Problem 1: Low Yield of the N-Boc Protected Intermediate

Q: My TLC/LC-MS analysis after quenching the reaction between lithiated N-Boc-piperidine and 2,5-dibromopyridine shows a complex mixture with significant amounts of starting material and unidentifiable byproducts. What's going wrong?

A: This is a classic and multifaceted problem often rooted in the sensitive nature of the organolithium intermediate. Let's break down the potential causes and solutions.

Causality & Mechanism:

The core of the reaction is the generation of 2-lithio-N-Boc-piperidine, which must be formed efficiently and remain stable until the electrophile (2,5-dibromopyridine) is introduced. Failure at this stage leads to multiple downstream issues.

Workflow: Diagnosing Low-Yield Coupling

Caption: Troubleshooting workflow for low-yield coupling reactions.

Troubleshooting Steps & Solutions:
  • Inefficient Lithiation:

    • Cause: The most common culprit is degraded s-BuLi or n-BuLi. Organolithium reagents are extremely sensitive to air and moisture. A partially quenched reagent will result in incomplete deprotonation.

    • Solution: Always use a freshly opened bottle of BuLi or titrate an older bottle before use to determine its exact molarity. A common titration method involves using diphenylacetic acid or N-pivaloyl-o-toluidine. Ensure all glassware is oven or flame-dried and the reaction is run under a positive pressure of an inert gas like Argon or Nitrogen.[4]

  • Incorrect Temperature Control:

    • Cause: The 2-lithio-N-Boc-piperidine intermediate is thermally unstable. If the temperature rises above -70 °C, it can degrade or undergo side reactions. Even short temperature spikes during reagent addition can be detrimental.

    • Solution: Maintain a strict temperature of -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Add the BuLi solution dropwise to the solution of N-Boc-piperidine and TMEDA, ensuring the internal temperature does not rise. Similarly, add the 2,5-dibromopyridine solution slowly after the lithiation is complete.[2]

  • Side Reactions of the Electrophile:

    • Cause: 2,5-Dibromopyridine itself can be deprotonated by the strong base if there is an excess of BuLi, or it can undergo metal-halogen exchange.[5] Lithiation of 2,5-dibromopyridine typically occurs at the C4 position, leading to unwanted byproducts upon quenching.[5]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the organolithium base relative to N-Boc-piperidine. Ensure the lithiation of the piperidine is complete before adding the electrophile. Some protocols advocate for "inverse addition," where the pre-formed lithiated piperidine solution is slowly transferred via cannula to the cooled solution of 2,5-dibromopyridine.

  • Solvent Effects:

    • Cause: The choice of solvent impacts the stability and reactivity of the organolithium species.

    • Solution: Tetrahydrofuran (THF) is the most common and effective solvent. Diethyl ether is also used. Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove water and peroxides.

ParameterRecommended ConditionRationale
Temperature -78 °CEnsures stability of the lithiated intermediate.[2]
Base sec-BuLi (1.1-1.2 eq.)More basic than n-BuLi, often leading to faster, cleaner deprotonation.
Solvent Anhydrous THFGood solvating properties for the organometallic species.
Atmosphere Inert (Argon or N₂)Prevents quenching of the highly reactive organolithium by O₂ or H₂O.
Problem 2: Difficulties with N-Boc Deprotection

Q: The coupling reaction appears successful, but I am struggling to remove the Boc group. Either the reaction is incomplete, or I am getting significant degradation of my product.

A: Boc deprotection can be tricky if the conditions are not optimized for the substrate, which contains a potentially sensitive bromo-pyridine moiety.

Causality & Mechanism:

The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide. The challenge is to find conditions strong enough to effect this cleavage without causing side reactions on the pyridine ring or the C-Br bond.

Reaction: N-Boc Deprotection

Deprotection cluster_reaction Deprotection Pathway BocProtected N-Boc-2-(5-bromopyridin-2-yl)piperidine Protonated Protonated Intermediate BocProtected->Protonated + H⁺ Carbocation tert-Butyl Cation + CO₂ Protonated->Carbocation Fragmentation Product This compound (as salt) Protonated->Product Acid H⁺ (e.g., TFA, HCl)

Caption: Simplified N-Boc deprotection pathway under acidic conditions.

Troubleshooting Steps & Solutions:
  • Incomplete Deprotection:

    • Cause: The acid used is not strong enough, or the reaction time/temperature is insufficient.

    • Solution: Trifluoroacetic acid (TFA) is highly effective and is often used neat or with a minimal amount of a co-solvent like Dichloromethane (DCM) at room temperature. If TFA is insufficient, a solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane or Diethyl Ether) is a stronger alternative. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Product Degradation:

    • Cause: Prolonged exposure to very strong acids or elevated temperatures can lead to decomposition.

    • Solution: Perform the deprotection at room temperature or cooler (0 °C) if degradation is observed. Once the reaction is complete (typically 1-4 hours), it is crucial to work up the reaction promptly. This involves neutralizing the acid carefully with a base like saturated sodium bicarbonate solution.

ConditionAdvantageDisadvantage
TFA in DCM (1:1) Mild, volatile, easy to remove.May be slow for some substrates.
4M HCl in Dioxane Stronger, faster, product precipitates as HCl salt.Dioxane is non-volatile; can be harsh.
Acetyl Chloride/Methanol Generates HCl in situ, can be very clean.Requires careful control of stoichiometry.
Problem 3: Purification Challenges

Q: My final product is an oil/solid that is difficult to purify. Column chromatography gives poor separation.

A: The final product is a basic amine, which can interact strongly with silica gel, leading to tailing and poor separation.

Troubleshooting Steps & Solutions:
  • Column Chromatography Tailing:

    • Cause: The basic nitrogen atom of the piperidine ring adsorbs strongly to the acidic surface of standard silica gel.

    • Solution: Pre-treat the silica gel with triethylamine (Et₃N). A common practice is to use a mobile phase containing a small percentage (0.5-1%) of Et₃N or ammonia (e.g., a 7N solution in methanol) to neutralize the acidic sites on the silica. This will significantly improve peak shape and separation.

  • Formation of Salts:

    • Cause: During an acidic workup (e.g., after deprotection), the product will exist as a salt (e.g., trifluoroacetate or hydrochloride). This salt is often highly polar and will not move on a standard silica gel column.

    • Solution: Ensure the workup includes a basic wash (e.g., with NaHCO₃ or a dilute NaOH solution) to convert the product back to the free base before attempting extraction and chromatography. Confirm the pH of the aqueous layer is > 9 before extracting with an organic solvent.

  • Alternative Purification:

    • Cause: The product may have similar polarity to a persistent impurity.

    • Solution: Consider converting the product to its HCl salt by treating the free base in a solvent like ether or ethyl acetate with a solution of HCl in ether/dioxane. The salt will often precipitate and can be collected by filtration, which can be an effective purification method.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

Step 1: Synthesis of tert-butyl 2-(5-bromopyridin-2-yl)piperidine-1-carboxylate

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Add N-Boc-piperidine (1.0 eq.) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq.).

  • Slowly add sec-Butyllithium (1.3 M in cyclohexane, 1.2 eq.) dropwise, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 3 hours to ensure complete lithiation.

  • In a separate flask, dissolve 2,5-dibromopyridine (1.5 eq.) in anhydrous THF.

  • Slowly add the solution of 2,5-dibromopyridine to the lithiated piperidine solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the purified N-Boc protected intermediate from Step 1 in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10 eq.) and stir the reaction at room temperature.

  • Monitor the reaction by TLC/LC-MS. Upon completion (typically 2-4 hours), concentrate the reaction mixture in vacuo.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product. Further purification can be performed as described in the troubleshooting section if necessary.

References

  • Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Chemical Record, 5(2), 70-80. [Link][1]

  • Coldham, I., & O'Brien, P. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5493-5503. [Link][2]

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Provides foundational knowledge on organolithium chemistry).
  • Beng, T. K., Takeuchi, H., Weber, M., & Sarpong, R. (2015). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates. Chemical Communications, 51(36), 7653–7656. [Link][3]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link][5]

  • Aggarwal, V. K., & O'Brien, P. (2002). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Angewandte Chemie International Edition, 41(9), 1599-1601. [Link][4]

  • Singh, G., & Kumar, D. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(10), 1269-1275. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-Bromo-5-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-5-(piperidin-2-yl)pyridine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this versatile synthetic intermediate. We will move beyond simple solvent lists to explore the chemical principles governing its solubility and provide a logical, step-by-step workflow to overcome these issues in your experimental work.

Part 1: Foundational Knowledge - Why is Solubility a Challenge?

A thorough understanding of the molecule's structure is the first step in diagnosing and solving solubility problems.

Q1: What are the key structural features of this compound that influence its solubility?

The solubility of this compound is governed by a balance of opposing characteristics. The bromopyridine portion of the molecule is relatively large, nonpolar, and hydrophobic. In a solid state, the planarity of the pyridine ring can contribute to strong crystal lattice energy, meaning more energy is required to break apart the crystal and solvate the individual molecules.[1] Conversely, the piperidine ring contains a secondary amine, which is a basic nitrogen atom. This nitrogen is the key to manipulating the compound's solubility.[2]

Q2: How does pH fundamentally affect the solubility of this compound?

The piperidine nitrogen is basic and can be protonated in acidic conditions. The pKa of a protonated piperidine ring is typically around 11.2.[2] This means:

  • In acidic media (pH < pKa): The nitrogen atom accepts a proton, forming a positively charged piperidinium cation. This charged species is an ionic salt, which is significantly more polar and, therefore, much more soluble in aqueous solutions than the neutral form.[1][2]

  • In neutral or basic media (pH > pKa): The compound exists predominantly as the neutral "free base." This form is less polar and generally has poor aqueous solubility.

Therefore, creating a pH-solubility profile is a critical first step in understanding and controlling the compound's behavior in your experiments.

Part 2: A Logical Troubleshooting Workflow

We advocate a tiered approach to solving solubility, starting with the simplest and most effective methods before moving to more complex formulation strategies.

Solubility_Workflow cluster_0 Tier 1: Initial & Direct Methods cluster_1 Tier 2: Co-Solvent Systems cluster_2 Tier 3: Advanced Formulation start Start: Compound Precipitates in Aqueous Buffer ph_adjust pH Adjustment: Lower pH to < 6 start->ph_adjust First Step ph_success SOLUBLE ph_adjust->ph_success Check Result ph_success->ph_success cosolvent Co-Solvent Approach: Use DMSO, Ethanol, etc. ph_success->cosolvent No / Incompatible end_ph Proceed with Experiment ph_success->end_ph cosolvent_success SOLUBLE cosolvent->cosolvent_success Check Result cosolvent_success->cosolvent_success advanced Advanced Methods: Salt Formation or Cyclodextrin Complexation cosolvent_success->advanced No / Unstable end_co Proceed with Experiment cosolvent_success->end_co advanced_success SOLUBLE (Improved Properties) advanced->advanced_success advanced_success->advanced_success end_adv Proceed with Formulation advanced_success->end_adv

Caption: A tiered workflow for addressing solubility issues.

Tier 1: pH Adjustment - The Most Powerful Tool

This should always be your first line of attack for this class of compounds.

Q: My compound won't dissolve when added to a neutral (pH 7.4) phosphate buffer. What is the first thing I should do?

A: The most direct solution is to prepare a concentrated stock solution in a mildly acidic vehicle. By lowering the pH, you protonate the piperidine nitrogen, forming a highly soluble salt in situ.

Experimental Protocol: Preparation of an Acidic Stock Solution

  • Vehicle Preparation: Prepare your desired buffer (e.g., 10 mM citrate buffer, pH 4.0) or use a dilute acid solution (e.g., 10-50 mM HCl).

  • Suspension: Weigh the required amount of this compound and add it to a vial containing your acidic vehicle. It will likely form a cloudy suspension.

  • Dissolution: Stir or vortex the mixture. The solid should dissolve to form a clear solution as the salt is formed. Gentle warming (to 37°C) or brief sonication can be used to expedite this process if necessary.[3]

  • pH Confirmation: After dissolution, check the pH of the final stock solution to ensure it is within a range compatible with your downstream application.

  • Application: This acidic stock can now be added in small volumes to your main experimental medium. The significant dilution should prevent a drastic pH shift in your overall system.

Trustworthiness Check: If the compound dissolves readily in the acidic vehicle but not in a neutral one, this validates that the basic piperidine nitrogen is the primary handle for solubility manipulation.

Tier 2: The Co-Solvent Approach

This method is useful when pH modification is not possible or insufficient.

Q: My experiment is pH-sensitive, or I need a higher concentration than pH adjustment alone can provide. What is my next option?

A: Employing a water-miscible organic co-solvent is a standard and effective strategy.[2] Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions.

Experimental Protocol: Co-Solvent Stock Preparation and Use

  • Stock Solution: Dissolve the this compound in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Dilution: Slowly add the DMSO stock solution to your aqueous assay buffer while vigorously stirring or vortexing. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

Troubleshooting Co-Solvent Issues

Q: When I dilute my DMSO stock into my aqueous buffer, the compound immediately precipitates or "crashes out." How can I fix this?

A: This is a very common problem for poorly soluble compounds. The abrupt change in solvent polarity causes the compound to come out of solution. Here are several strategies to prevent this[2]:

StrategyRationale
Lower Stock Concentration Preparing a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM) reduces the amount of compound introduced per unit volume, making precipitation less likely.
Stepwise Dilution Instead of a direct 1:1000 dilution into the final buffer, perform an intermediate dilution into a buffer containing a higher percentage of an organic co-solvent before the final dilution.
Increase Co-solvent in Final Buffer If your assay can tolerate it, having a small percentage of DMSO or ethanol (e.g., 0.1-1%) in the final aqueous buffer can help maintain solubility.
Store at Room Temperature If the compound's stability permits, storing the DMSO stock at room temperature can prevent it from precipitating out, which can occur during freeze-thaw cycles.

Part 3: Advanced Strategies for Formulation & Development

When simple solutions are inadequate, particularly for in vivo studies or long-term storage, more advanced formulation techniques are required.

Q: I need a stable, solid form of the compound with improved dissolution properties for animal studies. What should I consider?

A: For these applications, you should move beyond liquid solutions to create an improved solid form of the active pharmaceutical ingredient (API). Two powerful methods are formal salt formation and complexation with cyclodextrins.

A. Formal Salt Formation

This technique involves reacting the basic API with an acid to form a stable, crystalline salt with superior solubility and dissolution characteristics.[4] Approximately 50% of marketed small molecule drugs are administered as salts.[4]

Experimental Protocol: Exploratory Salt Formation

  • Solvent Selection: Choose a solvent in which the free base has limited solubility but the expected salt is also sparingly soluble (to allow for precipitation of the new salt form). A common choice is isopropanol or acetone.

  • Reaction: Dissolve the this compound free base in the chosen solvent.

  • Acid Addition: Add a stoichiometric equivalent (1.0 eq) of a suitable acid (e.g., a solution of HCl in isopropanol, or methanesulfonic acid).

  • Crystallization: Stir the mixture at room temperature or cool it to induce crystallization of the new salt form.

  • Isolation & Analysis: Filter the resulting solid, wash with the solvent, and dry. The new solid should be analyzed by techniques like Powder X-ray Diffraction (PXRD) to confirm that a new crystalline form has been created.

B. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[5][6]

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-20 mM of Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in your desired buffer.

  • Add Excess Compound: Add an excess amount of solid this compound to each vial, ensuring undissolved solid remains at the bottom.

  • Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.[1]

  • Sample and Filter: Allow the solid to settle. Carefully withdraw a sample from the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantify: Analyze the concentration of the dissolved compound in each filtrate using a suitable analytical method like HPLC-UV.

  • Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility indicates the formation of an inclusion complex.

References

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • Ali, S., Saokaew, P., Aman, A., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics. DOI: 10.1080/07391102.2024.2305696. Available at: [Link]

  • Zaini, E., Halim, A., Sani, L. A., & Utami, Y. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1039-1051. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Bromo-5-(piperidin-2-yl)pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for troubleshooting cross-coupling reactions involving 2-Bromo-5-(piperidin-2-yl)pyridine. This resource is designed to provide in-depth, experience-driven advice to help you overcome common challenges and optimize your reaction outcomes. The unique structure of this substrate, featuring both a reactive aryl bromide on an electron-deficient pyridine ring and a potentially coordinating secondary amine in the piperidine moiety, presents a specific set of challenges that require careful consideration of reaction parameters.

This guide is structured in a question-and-answer format, addressing issues from initial reaction failure to the fine-tuning of conditions for maximizing yield.

I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered during the coupling of this compound.

Q1: My reaction shows no conversion, and I've only recovered my starting material. What are the most likely initial causes?

A1: Zero conversion is often due to fundamental issues with the reaction setup or the reagents themselves. Before delving into more complex parameter screening, verify the following:

  • Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. Ensure your catalyst is fresh or has been stored properly under an inert atmosphere. Consider using a more robust and air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which often provides more consistent results.[1][2]

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[3] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed. Techniques like freeze-pump-thaw cycles or sparging with inert gas for 15-20 minutes are crucial.[4]

  • Reagent Quality: Verify the purity and integrity of your this compound, your coupling partner (e.g., boronic acid), and the base. Boronic acids, in particular, can degrade upon storage.

  • Temperature: Ensure your reaction is being heated to the target temperature. A calibrated thermometer or thermocouple is essential for accurate temperature control. Typical temperatures for these couplings range from 80-120 °C.[4][5]

Q2: I'm seeing very low conversion (<20%). What are the key parameters I should adjust first?

A2: Low conversion suggests that the catalytic cycle is initiated but is either too slow or is being inhibited. The primary factors to investigate are the "three L's": Ligand, Base, and Solvent.

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[6] For a substrate like this compound, the piperidine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) are often necessary to promote the desired reaction and prevent catalyst inhibition.[7][8]

  • Base Selection: The base plays a crucial role in the transmetalation step (in Suzuki coupling) or in deprotonating the amine (in Buchwald-Hartwig coupling).[9] A common issue is using a base that is too weak or has poor solubility. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are standard, but sometimes stronger bases like Cs₂CO₃ are more effective.[5][10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[2]

  • Solvent System: The solvent must solubilize all components of the reaction. Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene).[2][4] Sometimes, a small amount of water is beneficial in Suzuki reactions to help dissolve the inorganic base and facilitate the transmetalation step.[10][11] However, for substrates sensitive to hydrolysis, anhydrous conditions are preferred.[4]

Q3: I'm observing significant side product formation, primarily debromination of my starting material and/or homocoupling of my boronic acid. How can I minimize these?

A3: These side reactions are classic signs of a catalytic cycle that is not operating efficiently.

  • Debromination (Proto-dehalogenation): This occurs when the palladium intermediate reacts with a proton source before it can couple with the partner reagent. This can be exacerbated by moisture in the reaction. Ensuring strictly anhydrous conditions and using a well-dried base and solvent can help.

  • Homocoupling (e.g., Glaser or Suzuki-type): This side reaction, particularly common with boronic acids, is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3] Rigorous deoxygenation is the best preventative measure.[3] Adjusting the ligand-to-palladium ratio can also sometimes suppress homocoupling.[4]

II. In-Depth Troubleshooting Guide: The "2-Pyridyl Problem" and Catalyst Inhibition

The term "2-pyridyl problem" refers to the unique challenges associated with cross-coupling reactions involving 2-substituted pyridines.[12][13] The nitrogen atom at the 2-position can act as a chelating ligand for the palladium catalyst, leading to inactive or poorly reactive complexes. This issue is compounded in this compound by the presence of the secondary amine on the piperidine ring, which provides another potential site for catalyst inhibition.

Q4: My conversion rate has plateaued at a moderate level despite initial screening. How can I overcome suspected catalyst poisoning by the nitrogen atoms in my substrate?

A4: This is the core challenge with this substrate. The lone pairs on both the pyridine and piperidine nitrogens can coordinate to the palladium center, effectively poisoning the catalyst.[14] Here’s a systematic approach to address this:

1. Strategic Ligand Selection

The ligand's primary role here is to be more attractive to the palladium center than the substrate's nitrogen atoms. This requires ligands with specific steric and electronic properties.

  • Steric Bulk: Highly hindered ligands, such as the Buchwald family of biaryl phosphines (e.g., XPhos, SPhos, RuPhos), are designed to create a bulky coordination sphere around the palladium. This steric hindrance can physically block the substrate's nitrogen atoms from coordinating too strongly with the metal center, keeping the catalyst active.[1][7]

  • Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which promotes the rate-limiting oxidative addition step with the aryl bromide.[11] This can help the desired catalytic cycle outcompete the catalyst deactivation pathways.

Ligand ClassExample(s)Key FeatureWhen to Use
Buchwald Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosHigh steric bulk and electron-richFirst choice for challenging substrates prone to catalyst inhibition.[6][8]
Josiphos-type JosiphosFerrocene backboneCan be effective in specific cases, particularly for aminations.[15][16]
Carbene Ligands (NHCs) IPr, SImesStrong σ-donorsCan offer high stability and reactivity, worth screening if phosphines fail.[16]
2. Protecting the Piperidine Nitrogen

If ligand screening is insufficient, a common and highly effective strategy is to temporarily protect the reactive N-H group on the piperidine ring.

  • Why it Works: Protection removes the acidic proton and the coordinating lone pair, eliminating one of the primary sources of catalyst inhibition.

  • Choosing a Protecting Group: The ideal protecting group should be easy to install, stable to the coupling conditions (basic, high temperature), and easy to remove afterward. The Boc (tert-butyloxycarbonyl) group is often an excellent choice.

Experimental Protocol: Boc Protection of this compound
  • Preparation: Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup & Purification: Quench the reaction with water or a mild aqueous acid (e.g., sat. NH₄Cl). Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography to yield the N-Boc protected substrate.

With the N-Boc protected substrate in hand, you can now perform the cross-coupling reaction under standard optimized conditions. The Boc group can be readily removed post-coupling using acidic conditions (e.g., trifluoroacetic acid in DCM).

Q5: I am performing a Suzuki coupling. How does my choice of base and solvent system specifically impact the reaction with this substrate?

A5: For Suzuki-Miyaura couplings, the base and solvent work in concert to facilitate the crucial transmetalation step.[9]

  • Base Function: The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for the transfer of the organic group to the palladium center.

  • Solubility is Key: A common failure mode is poor solubility of the inorganic base in the organic solvent.[17] This leads to a heterogeneous mixture with inefficient base-boronic acid interaction.

Troubleshooting Base and Solvent Systems for Suzuki Coupling
IssuePotential CauseRecommended ActionRationale
Low Conversion Ineffective base activationSwitch from K₂CO₃ to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[5]Increases the concentration of the active boronate species.
Poor Reproducibility Inconsistent base quality/solubilityGrind the inorganic base to a fine powder before use.[11] Add a small amount of water (e.g., 10:1 organic solvent to water) to the solvent system.Grinding increases surface area. Water helps dissolve the base and can accelerate transmetalation.[11]
Substrate/Product Degradation Base-sensitive functional groupsUse a milder base like KF.KF is less harsh but may require higher temperatures or longer reaction times.[17]
Logical Workflow for Suzuki Optimization

Caption: Troubleshooting workflow for Suzuki coupling optimization.

Q6: I am attempting a Buchwald-Hartwig amination. What are the most critical parameters to consider for this specific C-N coupling?

A6: The Buchwald-Hartwig amination is mechanistically distinct from the Suzuki coupling, and the considerations for success are different.[6][18] The key step is the deprotonation of the incoming amine (or the coordinated amine) to form a palladium-amido complex, followed by reductive elimination.[18]

1. The Critical Role of the Base

A strong, non-nucleophilic base is almost always required.[19] The pKa of the base must be high enough to deprotonate the amine coupling partner.

  • Standard Choices: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice, especially when base-sensitive functional groups are present.[2][7]

  • Weaker Bases: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally ineffective for C-N couplings unless a specialized catalytic system is used.[6]

2. Ligand Selection for C-N Coupling

Ligand choice is paramount. The ligand must facilitate the C-N reductive elimination step, which is often the rate-limiting step.

  • Bulky Biarylphosphines are Key: Ligands like XPhos, RuPhos, and t-BuXPhos are industry standards for Buchwald-Hartwig reactions.[7][8] Their bulkiness promotes the reductive elimination step to release the product and regenerate the catalyst.

Experimental Protocol: General Conditions for Buchwald-Hartwig Amination
  • Vessel Preparation: To a dry Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vessel and purge thoroughly with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench carefully with water or sat. NH₄Cl, and proceed with standard extraction and purification.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting cluster_start Initial Problem cluster_checks Fundamental Checks cluster_optimization Parameter Optimization cluster_advanced Advanced Strategy cluster_result Outcome Start Low Yield in Buchwald-Hartwig Inert Ensure Rigorous Inert Atmosphere Start->Inert Reagents Check Reagent Quality (Amine, Base, Catalyst) Inert->Reagents Base Base Selection: Is NaOtBu or LHMDS being used? Is it fresh? Reagents->Base Fundamentals OK Ligand Ligand Screening: Try XPhos, RuPhos, tBuXPhos Base->Ligand Base is appropriate Success Improved Yield Base->Success Yield Improves Solvent Solvent Choice: Toluene vs. Dioxane Ligand->Solvent Still low yield Ligand->Success Yield Improves Temperature Increase Temperature (up to 120°C) Solvent->Temperature Still low yield Solvent->Success Yield Improves Protection Consider N-H Protection (Boc Group) on Piperidine Temperature->Protection Yield plateaued Temperature->Success Yield Improves Protection->Success Yield Improves

Caption: Systematic troubleshooting for Buchwald-Hartwig amination.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem.
  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. ACS Publications.
  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Nayak, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 736. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Diao, T., et al. (2021). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 143(49), 20738-20745. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Krska, S. W., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Tetrahedron Letters, 48(30), 5235-5239. Retrieved from [Link]

  • Thomas, S., et al. (2018). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Integrity Validation of 2-Bromo-5-(piperidin-2-yl)pyridine Post-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Reaction Scheme

In the realm of medicinal chemistry and drug development, the successful synthesis of a target molecule is not the endpoint, but rather a critical checkpoint. The molecule in the flask must be unequivocally proven to be the molecule on paper. For a compound like 2-Bromo-5-(piperidin-2-yl)pyridine, a novel building block with significant potential in pharmaceutical research, rigorous structural validation is paramount. Its bioactivity, safety, and patentability hinge on the precise arrangement of its atoms.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structural integrity of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system. This ensures that every subsequent biological assay is performed with a compound of confirmed identity, purity, and structural integrity.

The Analytical Triad: A Multi-Technique Approach for Unambiguous Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the cornerstone of structural elucidation, providing a detailed map of the atomic framework. It allows us to "see" the chemical environment of each proton and carbon atom, and more importantly, how they are connected.

  • Expertise & Experience: For a molecule containing two distinct ring systems—an aromatic pyridine and a saturated piperidine—1D NMR (¹H and ¹³C) is the first step. The ¹H NMR spectrum will show characteristic signals in the aromatic region for the pyridine protons and in the aliphatic region for the piperidine protons. The electron-withdrawing nature of the nitrogen and bromine atoms in the pyridine ring will cause its protons to appear at a lower field (higher ppm) compared to a simple benzene ring.[1] Conversely, the protons on the saturated piperidine ring will be found at a much higher field (lower ppm).

However, 1D NMR can sometimes be ambiguous due to signal overlap. This is where 2D NMR becomes indispensable.[2]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the proton-proton connectivities within the piperidine ring and confirming the relative positions of the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon atom it is attached to. This allows for the unambiguous assignment of every carbon signal in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is the critical experiment for confirming the overall structure. For instance, an HMBC experiment will show a correlation between the proton at position 2 of the piperidine ring (the CH group) and the carbon at position 5 of the pyridine ring, definitively proving the connectivity between the two rings.

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry provides two crucial pieces of information: the molecular weight and, with high-resolution instruments, the elemental formula. It acts as a primary check to confirm that the synthesized compound has the correct mass.

  • Trustworthiness: A key feature for this compound is the presence of a bromine atom. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which are two mass units apart.[3][4] Therefore, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity.[3] The observation of this 1:1 isotopic pattern is a powerful piece of evidence for the presence of a single bromine atom in the molecule.

  • Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be used to fragment the molecule. The resulting fragmentation pattern provides a "fingerprint" that can offer further structural confirmation. For this molecule, characteristic fragments would likely include the loss of the bromine atom or cleavage at the bond connecting the two rings. Differentiating regioisomers based on fragmentation patterns is also possible, as the position of the substituent can influence cleavage pathways.[5]

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

While NMR and MS confirm the structure of the desired compound, they are less effective at quantifying its purity. HPLC is the gold standard for assessing the purity of a sample by separating the main compound from any impurities, such as unreacted starting materials, byproducts, or isomers.[6]

  • Expertise & Experience: this compound is a relatively polar and basic compound due to the two nitrogen atoms.[7] This dictates the choice of HPLC method. A reverse-phase (e.g., C18) column is standard, but the mobile phase will require an acidic modifier (like formic acid or trifluoroacetic acid) to ensure sharp, symmetrical peak shapes.[7][8] The acid protonates the basic nitrogens, preventing their interaction with residual silanols on the silica-based column packing, which would otherwise lead to poor peak shape and inaccurate quantification. The purity is typically determined by measuring the area of the main peak as a percentage of the total area of all peaks detected (Area % method), often using a UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm).[9]

Comparison of Primary Validation Techniques

Technique Information Provided Advantages for this Molecule Limitations
1D & 2D NMR Detailed atomic connectivity (H-H, C-H), chemical environments, and stereochemistry.Unambiguously confirms the correct isomer has been synthesized. Provides a complete structural map.[2]Lower sensitivity than MS. Can be time-consuming to acquire and interpret complex 2D spectra.
Mass Spectrometry Molecular weight, elemental formula (high-res), and fragmentation patterns.High sensitivity. The bromine isotopic pattern provides definitive evidence of Br incorporation.[3][4]Does not provide detailed connectivity for isomers. Fragmentation can be complex to interpret.[2]
HPLC Purity of the sample, number of components, and retention time for identification.Gold standard for purity assessment. Can separate closely related impurities and isomers.[6]Provides no direct structural information on its own. Requires method development.

Integrated Validation Workflow

A logical and efficient workflow ensures that all necessary data is collected to confirm the structural integrity of a newly synthesized batch. This process creates a self-validating system where the results from each step must be consistent with the others.

G cluster_synthesis Synthesis & Work-up cluster_validation Structural Validation Protocol synthesis Final Synthetic Step & Purification hplc_purity 1. HPLC Purity Check (>95% Target) synthesis->hplc_purity Initial Sample hplc_purity->synthesis If Purity <95% (Repurify) ms_confirm 2. LC-MS Confirmation hplc_purity->ms_confirm If Purity >95% ms_confirm->synthesis If MW incorrect (Re-evaluate Synthesis) nmr_structure 3. NMR Structural Elucidation (1H, 13C, 2D) ms_confirm->nmr_structure If MW & Br pattern correct nmr_structure->synthesis final_coa Certificate of Analysis (CoA) Structure & Purity Confirmed nmr_structure->final_coa If structure confirmed

Caption: Integrated workflow for post-synthesis validation.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock solution. Dilute 1:10 for analysis.

  • Injection Volume: 5 µL.

Protocol 2: Molecular Weight Confirmation by LC-MS
  • System: Waters ACQUITY UPLC with a QDa Mass Detector or equivalent.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Mass Range: 50 - 500 m/z.

  • Chromatography: Use the same HPLC method as above to ensure the correct peak is analyzed.

  • Analysis: Extract the mass spectrum from the main chromatographic peak. Look for the protonated molecule [M+H]⁺ at m/z 241.0 and 243.0 with an approximate 1:1 ratio.

Protocol 3: Structural Elucidation by NMR
  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H NMR: Acquire a standard proton spectrum. Expected regions: ~8.5-7.5 ppm (pyridine ring), ~3.5-1.5 ppm (piperidine ring).

  • ¹³C NMR: Acquire a standard proton-decoupled carbon spectrum.

  • 2D NMR: Acquire standard COSY, HSQC, and HMBC experiments to establish all H-H and C-H correlations.

Conclusion: The Mandate for a Multi-Technique Approach

Validating the structural integrity of a newly synthesized compound like this compound is a non-negotiable step in the drug discovery and development pipeline. Relying on a single analytical technique is insufficient and introduces unacceptable risks. The integrated use of HPLC for purity, Mass Spectrometry for molecular weight confirmation, and multi-dimensional NMR for definitive structural mapping provides an orthogonal, self-validating system. This rigorous approach ensures that the compound moving forward into biological screening is of the highest possible quality, lending credibility and reliability to all subsequent data.

References

  • ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Retrieved from [Link]

  • Journal of Molecular Structure. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • PMC. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PMC. (n.d.). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2014, September). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

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PART 1: ANTICIPATING THE CHALLENGE: A STRATIFIED VIEW OF POTENTIAL IMPURITIES

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Impurity Profiling of Commercial 2-Bromo-5-(piperidin-2-yl)pyridine

For drug development professionals, the purity of a starting material is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) are built. This compound, a key building block in the synthesis of numerous pharmaceutical agents, presents a unique set of challenges in impurity profiling. Its molecular structure, featuring a brominated pyridine ring and a chiral piperidine moiety, gives rise to a complex potential impurity landscape.

This guide provides a comprehensive comparison of analytical methodologies for the robust impurity profiling of commercial this compound. We will move beyond simple protocol listings to explain the scientific rationale behind methodological choices, grounding our discussion in established regulatory frameworks and field-proven experience.

A robust impurity profiling strategy begins not in the laboratory, but with a thorough understanding of the synthetic and degradation pathways of the target molecule. Impurities are not random occurrences; they are the logical outcomes of chemical processes.[1][2][3] They can be broadly classified into organic impurities, inorganic impurities, and residual solvents.[1][4][5]

Organic Impurities: These are the most common and often most challenging impurities, arising from the manufacturing process or degradation.[1][4] Based on common synthetic routes for substituted pyridines, we can anticipate several classes:

  • Process-Related Impurities:

    • Starting Materials & Intermediates: Incomplete reaction conversion can lead to the carry-over of precursors.

    • Isomeric By-products: The bromination of a pyridine ring is not always perfectly regioselective. Positional isomers, such as 2-Bromo-3-(piperidin-2-yl)pyridine or 3-Bromo-5-(piperidin-2-yl)pyridine, are highly probable by-products. These are often the most difficult to separate and control.

    • Over-brominated Species: Dibrominated or tribrominated analogs may form under aggressive reaction conditions.

    • Reagent-Related Impurities: Impurities arising from reagents used in the synthesis, such as products from side-reactions of catalysts or bases.[1]

  • Degradation Products:

    • Oxidation Products: The pyridine nitrogen is susceptible to oxidation, forming the corresponding Pyridine-N-oxide.[6]

    • Hydrolysis Products: Although generally stable, under certain pH and temperature conditions, cleavage of the piperidine ring or other sensitive bonds could occur.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Origins Start Piperidinyl-Pyridine Precursor Process Bromination Reaction Start->Process Reagents Brominating Agent (e.g., NBS) Catalyst/Solvent Reagents->Process Imp_Solvent Residual Solvents Reagents->Imp_Solvent API This compound (Target Molecule) Process->API Imp_Isomer Isomeric By-products (e.g., 2-Bromo-3-isomer) Process->Imp_Isomer Lack of Regioselectivity Imp_Start Unreacted Starting Material Process->Imp_Start Incomplete Conversion Imp_Deg Degradation Product (e.g., N-Oxide) API->Imp_Deg Storage/Stress Conditions

Caption: Predicted origins of impurities in the synthesis of this compound.

Inorganic Impurities & Residual Solvents: Inorganic impurities can include reagents, ligands, catalysts, or heavy metals.[1][4] Residual solvents are organic volatile chemicals used during synthesis and purification.[2] Their control is mandated by specific guidelines, such as ICH Q3D for elemental impurities and ICH Q3C for residual solvents.[2][7]

PART 2: THE ANALYTICAL ARSENAL: A COMPARATIVE WORKFLOW

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is essential, where the strengths of one technique compensate for the limitations of another. The workflow typically involves a primary quantitative method, supplemented by specific methods for different impurity classes and definitive identification techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Screening

HPLC is the cornerstone of impurity analysis for non-volatile organic compounds due to its high resolution, sensitivity, and robustness.[2][8][9]

  • Why It's the First Choice: It excels at separating the main API from structurally similar impurities, such as isomers and degradation products, allowing for accurate quantification.[9]

  • Method Comparison:

    • Reversed-Phase (RP-HPLC): This is the most common approach. A C18 or Phenyl column is typically effective. The basic nitrogen atoms in the pyridine and piperidine rings necessitate a buffered mobile phase (e.g., phosphate or acetate buffer) with an organic modifier (acetonitrile or methanol) to achieve good peak shape and separation.

    • Hydrophilic Interaction Chromatography (HILIC): For very polar impurities that are poorly retained in reversed-phase, HILIC can be a powerful alternative.[8]

  • Detector Choice: A Diode Array Detector (DAD) or UV detector is standard, providing quantitative data and preliminary peak purity assessment. Coupling HPLC with Mass Spectrometry (LC-MS) provides mass information, which is invaluable for tentative impurity identification.[10]

Table 1: Comparison of HPLC Methodologies

Parameter Reversed-Phase (RP-HPLC) Hydrophilic Interaction (HILIC)
Principle Separation based on hydrophobicity. Separation based on partitioning into a water-enriched layer on the stationary phase.
Stationary Phase Non-polar (e.g., C18, C8, Phenyl) Polar (e.g., Silica, Amide, Cyano)
Mobile Phase High aqueous content, increasing organic High organic content (>80%), small amount of aqueous buffer
Best For Main API and moderately polar to non-polar impurities (e.g., isomers, over-brominated species). Highly polar impurities not retained by RP-HPLC.

| Causality | The non-polar nature of the brominated pyridine ring ensures good retention and separation from similar species. | Exploits the polar N-H and N atoms for retention of polar degradation or starting materials. |

Protocol: General-Purpose RP-HPLC-UV Method Development

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient from ~10% B to 90% B over 30 minutes to screen for all potential impurities.

  • Detection: Monitor at a wavelength where both the API and expected impurities absorb, typically around 260 nm, and a secondary, lower wavelength (e.g., 220 nm) to catch impurities lacking strong chromophores.

  • Flow Rate & Temperature: Use a flow rate of 1.0 mL/min and maintain a column temperature of 30 °C for reproducibility.

  • Optimization: Adjust pH, gradient slope, and organic modifier to optimize the resolution between the main peak and any observed impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatiles

GC is the ideal technique for analyzing volatile and semi-volatile compounds, making it the standard for residual solvent analysis.[2][10]

  • Why It's Essential: ICH Q3C guidelines require strict control of residual solvents based on their toxicity.[2][7] GC offers superior separation and sensitivity for these compounds.

  • Methodology: Headspace sampling is the preferred injection technique. The sample is heated in a sealed vial, and only the vapor phase (containing the volatile solvents) is injected into the GC. This prevents non-volatile matrix components from contaminating the system. Mass Spectrometry (MS) is the ideal detector for unambiguous identification and quantification.[11][12]

Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

  • Incubation: Equilibrate the vial at ~80-100 °C for 15-30 minutes to allow solvents to partition into the headspace.

  • Injection: Automatically inject a sample of the headspace gas onto the GC column.

  • GC Separation: Use a general-purpose capillary column (e.g., DB-624 or equivalent) with a temperature program starting at ~40 °C and ramping up to ~240 °C.

  • MS Detection: Operate the mass spectrometer in full scan mode to identify unknown solvents and in selected ion monitoring (SIM) mode for trace-level quantification of known solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

When an unknown impurity is detected, NMR is the ultimate tool for its structural elucidation.[10] Unlike mass spectrometry, which provides a molecular weight, NMR reveals the precise carbon-hydrogen framework of a molecule.[13]

  • Why It's Authoritative: NMR can definitively distinguish between positional isomers, which may have identical mass spectra. Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) allow for the complete assembly of a molecular structure, piece by piece.

  • The Workflow: If a significant unknown impurity (>0.10%) is found via HPLC, it must be identified.[4] This often involves preparative HPLC to isolate the impurity, followed by analysis of the pure fraction by high-resolution mass spectrometry (for an accurate molecular formula) and a suite of NMR experiments.

cluster_workflow Impurity Identification Workflow A Unknown Peak Detected in HPLC-UV (>0.10%) B LC-MS Analysis A->B Tentative Mass D Isolate Impurity (Prep HPLC) A->D If significant C High-Resolution MS (HRMS) B->C Accurate Mass F Structure Elucidation C->F Elemental Formula E NMR Spectroscopy (1H, 13C, 2D) D->E Pure Fraction E->F Connectivity & Isomer ID

Caption: A logical workflow for the structural elucidation of an unknown impurity.

PART 3: THE REGULATORY GAUNTLET AND CONTROL STRATEGY

The entire purpose of impurity profiling is to ensure the final drug substance is safe and effective. The International Council for Harmonisation (ICH) provides the global standard for this process, primarily through the Q3A(R2) guideline for impurities in new drug substances.[1][4][14]

  • Understanding the Thresholds: The ICH establishes three critical action thresholds based on the maximum daily dose (MDD) of the final drug.[7][15]

    • Reporting Threshold: The level above which an impurity must be reported in a regulatory filing.

    • Identification Threshold: The level above which the structure of an impurity must be confirmed.

    • Qualification Threshold: The level above which an impurity's biological safety must be established, typically through toxicological studies.[1][3]

Table 2: ICH Q3A(R2) Impurity Thresholds

Maximum Daily Dose (MDD) Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI*, whichever is lower 0.15% or 1.0 mg TDI*, whichever is lower
> 2 g/day 0.03% 0.05% 0.05%

*TDI = Total Daily Intake

  • Building a Control Strategy: The data gathered from the analytical methods described above is used to build a robust control strategy. This involves setting acceptance criteria (specifications) for known and unknown impurities in the commercial this compound.[3] For example:

    • Any specified identified impurity: Not more than (NMT) 0.15%

    • Any specified unidentified impurity: NMT 0.10%

    • Total Impurities: NMT 1.0%

Conclusion

The impurity profiling of commercial this compound is a rigorous, multi-faceted process that underpins pharmaceutical quality and patient safety. It requires a proactive approach that begins with predicting potential impurities based on chemical principles. This is followed by the systematic application of a suite of complementary analytical techniques: HPLC as the quantitative workhorse, GC-MS for ensuring the control of volatile impurities, and advanced spectroscopic methods like NMR and MS for the definitive structural elucidation of unknowns.

By integrating these powerful analytical tools within the framework of global regulatory guidelines like those from the ICH, researchers and drug developers can establish a self-validating system of quality control. This ensures that this critical building block meets the stringent purity requirements necessary for the development of safe and effective medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • MoleculeMatters. (2024, November 18). Impurity profile-API.
  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
  • PharmaTutor. (2020, December 15).
  • ResearchGate. (2020, December). Regulatory aspects of Impurity profiling. [Link]

  • BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Google Patents. (2012, March 13).
  • Bulletin of the Polish Academy of Sciences: Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Wikipedia. Pyridine. [Link]

  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]

  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • Wiley Online Library. (2008, March 25).
  • ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]

  • AAPS. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • CHIMIA. (2002). Modern GC-MS Technology in the Forensic Laboratory. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • Open Access Journals. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. [Link]

  • YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • PubMed. (2001, July 15). Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Bromo-5-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents like 2-Bromo-5-(piperidin-2-yl)pyridine requires a nuanced understanding of its chemical properties and the regulatory landscape. This guide moves beyond a simple checklist to provide a comprehensive, step-by-step operational plan grounded in established safety protocols and scientific principles.

Hazard Profile and Risk Assessment: Understanding the "Why"

Based on analogous compounds, the primary hazards are categorized as follows:

Hazard ClassGHS Hazard StatementRationale and Implication
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed[1][2]H312: Harmful in contact with skinH332: Harmful if inhaled[1]The compound can cause systemic damage upon entry into the body through multiple routes. This necessitates stringent containment and the use of comprehensive Personal Protective Equipment (PPE).
Skin Corrosion/Irritation H315: Causes skin irritation[1][3]Direct contact can lead to inflammation and irritation. Protective gloves and clothing are mandatory to prevent exposure.[4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][3]The chemical poses a significant risk to vision upon contact. Eye protection is non-negotiable.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1]Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[4] All handling must occur in a well-ventilated area, preferably a chemical fume hood.[1][5]

Given these hazards, this compound must be managed as a hazardous substance in accordance with OSHA 29 CFR 1910.1200.[4]

Personal Protective Equipment (PPE) and Handling Protocols

Before handling this compound in any capacity—from weighing to disposal—the following PPE is required. This protocol is designed to create a barrier between the researcher and the chemical, mitigating the risks identified above.

  • Hand Protection : Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[6] Double-gloving is recommended for extended handling periods.

  • Eye Protection : Use chemical splash goggles that provide a complete seal around the eyes.[6]

  • Body Protection : A fully buttoned, long-sleeved lab coat is mandatory.[6] Consider a chemically resistant apron for transfers of larger quantities.

  • Respiratory Protection : All weighing and transfers should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6]

Spill Management: Immediate and Controlled Response

Accidental spills require a swift and methodical response to prevent exposure and environmental contamination.

  • Alert and Secure : Immediately alert personnel in the vicinity.[1] If the spill is large or outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[6]

  • Containment : For small, manageable spills within a fume hood, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to cover and contain the material.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[1] Use non-sparking tools for this process.

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse.[1] Collect all cleaning materials (wipes, gloves) as hazardous waste.

  • Disposal : Seal the waste container and label it appropriately for hazardous waste pickup.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel Spill->Alert Immediate Action Assess Assess Spill Size (Small vs. Large) SmallSpill Small, Contained Spill Assess->SmallSpill < 100g & in fume hood LargeSpill Large or Uncontained Spill Assess->LargeSpill > 100g or outside hood Contain Contain with Inert Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Alert->Assess ContactEHS Contact EHS / Emergency Response Evacuate->ContactEHS Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Surface Area Collect->Decontaminate Dispose Dispose of All Materials as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Waste Segregation and Collection

Proper disposal begins with correct segregation at the point of generation. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.

  • Waste Container : Use only designated, chemically compatible, and sealable containers for hazardous waste.[6] The container must be in good condition, with a tightly closing lid.

  • Labeling : Label the container as "Hazardous Waste" immediately upon adding the first quantity of waste.[6] The label must clearly state the full chemical name: "this compound" and list all other components if it is a mixture.

  • Segregation :

    • DO NOT mix this waste with non-hazardous trash.

    • DO NOT mix with other organic solvent wastes unless explicitly permitted by your EHS office. Halogenated waste streams often require separate disposal pathways.

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.[7][6]

  • Storage : Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area away from general laboratory traffic.[3]

Definitive Disposal Pathway: Incineration

Due to its chemical structure, this compound is not suitable for drain disposal or landfill. The mandated disposal method is through a licensed hazardous waste facility, which will almost certainly use high-temperature incineration.[8]

Causality Behind Incineration:

  • Destruction of Organic Structure : High temperatures (typically 820-1,600°C) are required to break down the stable pyridine ring, ensuring complete destruction of the organic compound.[9]

  • Management of Halogens : As a brominated compound, incineration must be performed in a specialized facility equipped with scrubbers and other emission control systems.[8] These systems are crucial for capturing hydrogen bromide (HBr) and preventing the formation and release of toxic byproducts like dioxins and furans into the atmosphere.

  • Regulatory Compliance : Organobromine compounds are regulated as hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Disposal must adhere to all local and national regulations.

  • Accumulate Waste : Collect all waste containing this compound, including contaminated consumables (gloves, wipes, absorbent materials), in a properly labeled hazardous waste container.[11]

  • Contact EHS : Once the container is full or the project is complete, contact your institution's EHS office to arrange for a chemical waste pickup.[6]

  • Documentation : Complete all required hazardous waste disposal forms provided by your EHS office. Accurate documentation is a legal requirement.

  • Scheduled Pickup : Follow the EHS instructions for placing the sealed container in the designated pickup location.

Caption: Decision tree for the disposal of laboratory waste.

By adhering to this comprehensive guide, you ensure not only your personal safety but also the integrity of your research environment and compliance with all relevant regulations. Always remember that your institution's EHS office is your primary resource for specific guidance and protocols.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Washington State University. Bromine Standard Operating Procedure. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. Regulations and Guidelines Applicable to Pyridine. Retrieved February 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved February 22, 2026, from [Link]

  • Carl ROTH. Pyridine Safety Data Sheet. Retrieved February 22, 2026, from [Link]

  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. Retrieved February 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved February 22, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. Retrieved February 22, 2026, from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 22, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.